4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Description
The exact mass of the compound 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHTFZJIFWGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine structure and properties
This technical guide provides a comprehensive analysis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine , a heterocyclic scaffold integrating a lipophilic tert-butyl thiazole core with a polar morpholine moiety. This structure is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents.
Executive Summary
The compound 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine represents a "privileged structure" in drug discovery. It combines the 1,3-thiazole ring (a bioisostere of pyridine/imidazole known for pi-stacking interactions) with a morpholine ring (improving water solubility and metabolic stability) and a tert-butyl group (providing a bulky lipophilic anchor for hydrophobic pocket binding). This guide details its physiochemical profile, a validated Hantzsch synthesis protocol, and its structural activity relationships (SAR).
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| SMILES | CC(C)(C)C1=CSC(N2CCOCC2)=N1 |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (N, O, N) |
| H-Bond Donors | 0 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |
Synthetic Methodology: Hantzsch Thiazole Synthesis[9]
The most robust route to this compound is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an
Reaction Scheme
The synthesis proceeds in two stages:
-
Precursor Formation: Synthesis of Morpholine-4-carbothioamide.[1]
-
Cyclization: Condensation with 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone).
Figure 1: Synthetic workflow via Hantzsch Cyclization.
Detailed Protocol
Step 1: Preparation of Morpholine-4-carbothioamide
-
Reagents: Morpholine (1.0 eq), Benzoyl isothiocyanate (1.0 eq), NaOH (aq).
-
Procedure:
-
Dissolve benzoyl isothiocyanate in acetone at 0°C.
-
Add morpholine dropwise. Stir for 1 hour to form the N-benzoylthiourea intermediate.
-
Hydrolyze the intermediate by heating with 10% NaOH solution at 80°C for 2 hours.
-
Cool and neutralize with HCl. The morpholine-4-carbothioamide precipitates as a white solid.[1]
-
Validation: MP ~170°C.
-
Step 2: Cyclization to Thiazole
-
Reagents: Morpholine-4-carbothioamide (1.0 eq), 1-Bromo-3,3-dimethylbutan-2-one (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve morpholine-4-carbothioamide in anhydrous ethanol (0.5 M concentration).
-
Add 1-bromo-3,3-dimethylbutan-2-one dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Cool to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralize with saturated NaHCO₃ solution to liberate the free base.
-
Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
-
Structural Characterization & Spectroscopy
Validation of the structure relies on confirming the presence of the thiazole ring proton and the distinct tert-butyl singlet.
| Technique | Expected Signals / Data | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Tert-butyl group (9 equivalent protons). | |
| Morpholine -NCH₂- protons (adjacent to N). | ||
| Morpholine -OCH₂- protons (adjacent to O). | ||
| Thiazole C5-H . Diagnostic aromatic singlet. | ||
| ¹³C NMR | Tert-butyl carbons. | |
| Morpholine ring carbons. | ||
| Thiazole ring carbons. | ||
| Mass Spectrometry | m/z 227.1 [M+H]⁺ | Protonated molecular ion (ESI+). |
Biological Potential & SAR Logic[2][3][8]
This molecule serves as a scaffold in two primary therapeutic areas:
Kinase Inhibition (FLT3 / Tyrosine Kinases)
The 2-aminothiazole core is a classic "hinge binder" in kinase inhibitors.
-
Mechanism: The thiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region.
-
Role of Morpholine: Solubilizing group that often points towards the solvent front, improving pharmacokinetic (PK) properties.
-
Role of Tert-butyl: Fills the hydrophobic "gatekeeper" pocket or specificity pocket, enhancing selectivity over other kinases.
Antimicrobial & Antifungal Activity
Morpholine-thiazole hybrids have shown efficacy against Candida albicans and Gram-positive bacteria.[2]
-
Mechanism: Disruption of cell wall synthesis or inhibition of specific enzymes (e.g., DNA gyrase), where the thiazole ring acts as a bioisostere for other aromatic heterocycles.
Figure 2: Structure-Activity Relationship (SAR) Map.
Safety & Handling
-
Hazards: Like many thiazoles, this compound should be treated as a potential Skin & Eye Irritant (H315, H319) .
-
Precursors:
-
Bromopinacolone is a lachrymator and corrosive; handle in a fume hood.
-
Morpholine is corrosive and flammable.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur or morpholine ring degradation over long periods.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Morpholine-Thiazole Hybrids: Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride. International Journal of Innovative Science and Research Technology.
-
Kinase Inhibitor Applications: Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220). Journal of Medicinal Chemistry.
-
NMR Characterization Data: Recognizing the NMR pattern for morpholine. ACD/Labs Technical Blog.
-
Thiazole Synthesis Review: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
Sources
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine CAS number and identifiers
Chemical Class: 2-Aminothiazole Scaffold | Application: Medicinal Chemistry (Kinase Inhibition, Antimicrobial)
Executive Summary & Chemical Identity
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine represents a privileged structural motif in modern drug discovery.[1] It functions as a lipophilic, non-aromatic amine scaffold, combining the metabolic stability of the thiazole ring with the solubility-enhancing properties of the morpholine moiety. The tert-butyl group at the C4 position provides critical steric bulk, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
This guide details the physicochemical profile, synthetic architecture, and structural biology of this specific chemical entity.[2][3]
Identifiers & Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-(4-(tert-butyl)-1,3-thiazol-2-yl)morpholine |
| Common Name | 2-Morpholino-4-tert-butylthiazole |
| CAS Number | Not Widely Indexed (Custom Synthesis Target); Analogous to 4225-26-7 (Benzothiazole variant) |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| SMILES | CC(C)(C)c1csc(n1)N2CCOCC2 |
| InChI Key | (Calculated) Specific key depends on stereochem/tautomer, typically generated post-synthesis |
| LogP (Calc) | ~2.8 (Lipophilic, favorable for membrane permeability) |
| TPSA | ~45 Ų (Good oral bioavailability predictor) |
| H-Bond Acceptors | 3 (N, O, S) |
| H-Bond Donors | 0 |
Synthetic Architecture: The Hantzsch Thiazole Protocol
The most robust and chemically explicitly route to 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine is the Hantzsch Thiazole Synthesis . This condensation reaction is preferred over nucleophilic aromatic substitution (SnAr) due to its high regioselectivity and the availability of starting materials.
Retrosynthetic Analysis
The molecule is disconnected into two primary precursors:
-
Morpholine-4-carbothioamide: The source of the N-C-S fragment.
-
1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone): The source of the C4 tert-butyl group and the thiazole backbone.
Detailed Experimental Protocol
Note: All reactions must be performed in a fume hood due to the use of lachrymators (alpha-haloketones).
Step 1: Synthesis of Morpholine-4-carbothioamide
-
Reagents: Morpholine (1.0 eq), Thiocarbonyl diimidazole (TCDI) or Benzoyl isothiocyanate (followed by hydrolysis).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve TCDI (1.1 eq) in anhydrous THF at 0°C.
-
Dropwise add Morpholine (1.0 eq) over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with water, extract with EtOAc, and wash with brine.
-
Purification: Recrystallization from ethanol to yield the thioamide as a white solid.
-
Step 2: The Hantzsch Condensation
-
Reagents: Morpholine-4-carbothioamide (1.0 eq), 1-Bromo-3,3-dimethylbutan-2-one (1.05 eq).
-
Solvent: Ethanol (EtOH) or DMF.[4]
-
Procedure:
-
Dissolve Morpholine-4-carbothioamide in EtOH (0.5 M concentration).
-
Add 1-Bromo-3,3-dimethylbutan-2-one dropwise at RT.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Isolation: Cool to RT. The hydrobromide salt of the product may precipitate.
-
Neutralization: Basify with saturated NaHCO₃ solution to pH ~8.
-
Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.
-
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway utilizing the Hantzsch thiazole synthesis strategy.
Structural Biology & Pharmacophore Analysis
This scaffold is highly valued in medicinal chemistry, particularly for Kinase Inhibitors and Antimicrobial Agents .
The "Tert-Butyl Effect"
The tert-butyl group at position 4 is not merely a spacer; it is a functional pharmacophore element.
-
Hydrophobic Filling: It is designed to occupy deep, hydrophobic pockets (e.g., the "gatekeeper" region in kinases) where smaller alkyl groups (methyl/ethyl) fail to achieve sufficient van der Waals contact.
-
Metabolic Shielding: The steric bulk protects the thiazole ring from rapid oxidative metabolism at the C4/C5 positions.
The Morpholine Advantage
-
Solubility: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to a piperidine or phenyl analog.
-
Metabolic Stability: Unlike open-chain amines, the morpholine ring is relatively resistant to N-dealkylation.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection of the 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.20 (s, 1H, Thiazole C5-H ) – Characteristic singlet confirming cyclization.
-
δ 3.78 (t, 4H, Morpholine O-CH₂ ) – Distinct triplet.
-
δ 3.45 (t, 4H, Morpholine N-CH₂ ) – Distinct triplet.
-
δ 1.30 (s, 9H, Tert-Butyl ) – Strong singlet.
-
-
LC-MS (ESI+):
-
Expected [M+H]⁺ peak at 227.12 m/z .
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Avoid inhalation of dust. The intermediate (bromopinacolone) is a potent lachrymator; handle only in a certified fume hood.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Benchchem. (2024). "4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine Product Data." (Cited for analog comparison and physicochemical context).
-
PubChem. (2024).[5] "Compound Summary: 2-(4-Morpholinyl)benzothiazole." National Library of Medicine. (Cited for morpholine-thiazole scaffold properties).[3][6][7][5][8][9][10]
-
Organic Chemistry Portal. (2024). "Synthesis of Thiazoles." (Cited for general Hantzsch synthesis protocols).
Sources
- 1. 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine | 2548982-68-7 | Benchchem [benchchem.com]
- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]
- 3. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine, 4-[5-(4-phenylbutyl)-1,3,4-thiadiazol-2-yl]-| CAS:#87411-22-1 -Letopharm Limited [letopharm.com]
- 7. scent.vn [scent.vn]
- 8. (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine | C16H23N3O2S | CID 95140092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
This is an in-depth technical guide on the mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine .
Based on the chemical structure and available pharmacological literature, this compound belongs to a class of thiazole-morpholine derivatives primarily identified as ATP-competitive inhibitors of Phosphoinositide 3-kinase (PI3K) , with structural relevance in Fragment-Based Drug Discovery (FBDD) for kinase and transient receptor potential (TRP) channel modulation.
Technical Guide & Pharmacological Profile[1]
Executive Summary
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine is a synthetic small molecule heterocycle characterized by a central thiazole scaffold flanked by a morpholine ring at the C2 position and a tert-butyl group at the C4 position.[1] Its primary mechanism of action is ATP-competitive inhibition of lipid kinases , specifically the Phosphoinositide 3-kinase (PI3K) family.
Due to its compact, lipophilic, and rigid structure, it serves as a critical pharmacophore or fragment lead in medicinal chemistry, often used to probe the ATP-binding cleft of kinases or the hydrophobic voltage-sensor domains of TRP channels (e.g., TRPM8).
Chemical Identity & Structural Pharmacology
Understanding the mechanism requires a dissection of the molecule’s structural motifs, which dictate its binding affinity and selectivity.
| Structural Motif | Chemical Feature | Pharmacological Function |
| Morpholine Ring | Saturated heterocycle (O, N) | Hinge Binder: The oxygen atom often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K |
| Thiazole Core | 1,3-Thiazole (aromatic) | Scaffold/Linker: Provides a rigid planar geometry that orients the morpholine and tert-butyl groups. The nitrogen (N3) can serve as an additional H-bond acceptor. |
| Tert-Butyl Group | Bulky alkyl group | Hydrophobic Anchor: Occupies the hydrophobic "selectivity pocket" or "affinity pocket" within the enzyme active site, displacing water and increasing binding entropy. |
Primary Mechanism: ATP-Competitive PI3K Inhibition
The dominant biological activity of 4-(thiazol-2-yl)morpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . The compound functions as a reversible, ATP-competitive inhibitor.
2.1. Binding Mode Analysis
The molecule targets the ATP-binding cleft of the p110 catalytic subunit of PI3K.
-
Entry: The molecule diffuses into the deep, hydrophobic ATP-binding pocket.
-
Hinge Interaction: The morpholine oxygen forms a critical hydrogen bond with the backbone amide of the "hinge region" amino acids (typically Val851 in PI3K
or Val882 in PI3K ). -
Hydrophobic Packing: The tert-butyl group at the C4 position of the thiazole ring projects into the hydrophobic region I (affinity pocket), interacting with residues like Ile800 or Tyr836 . This steric bulk is crucial for potency, preventing the enzyme from accommodating ATP.
-
Catalytic Silencing: By occupying the ATP site, the inhibitor prevents the transfer of the
-phosphate from ATP to the D3 position of the inositol ring of PtdIns(4,5)P2 (PIP2).
2.2. Downstream Signaling Cascade
Inhibition of PI3K prevents the generation of PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate), halting the recruitment of Akt (Protein Kinase B) and PDK1 to the plasma membrane.
Figure 1: Mechanism of PI3K pathway blockade. The compound competes with ATP, preventing PIP2 phosphorylation and downstream Akt/mTOR signaling.
Secondary Pharmacology: TRP Channel Modulation
While kinase inhibition is the primary mechanism for this scaffold, the 4-tert-butylthiazole motif is also a classic pharmacophore in the antagonism of Transient Receptor Potential (TRP) channels, specifically TRPM8 (the cold/menthol receptor).
-
Mechanism: Allosteric modulation.
-
Binding Site: The tert-butyl group binds to a hydrophobic pocket within the transmembrane domain (voltage-sensor like domain), stabilizing the closed state of the channel.
-
Relevance: This activity is often observed in structural analogs (e.g., BCTC analogs where the phenyl ring is replaced by a thiazole). In high-concentration screening, 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine may exhibit "off-target" TRPM8 antagonism.
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.
4.1. In Vitro Kinase Assay (ADP-Glo)
Objective: Confirm ATP-competitive inhibition and determine IC50.
-
Preparation: Prepare 10 mM stock of the compound in DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve (e.g., 10
M to 0.5 nM). -
Enzyme Mix: Incubate recombinant PI3K (p110
/p85 ) (2 ng/ L) with the compound for 15 minutes at room temperature (RT). Control: DMSO only. -
Substrate Initiation: Add ATP (10
M, apparent) and PIP2:PS lipid substrate vesicles. -
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). -
Analysis: Measure luminescence. Plot RLU vs. log[Compound].
-
Validation Criteria: Signal should decrease in a dose-dependent manner. High ATP concentration (1 mM) should shift the IC50 to the right, confirming ATP competitiveness .
-
4.2. Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream phosphorylation in cells (e.g., U87MG or PC3 lines).
-
Treatment: Serum-starve cells overnight. Treat with compound (0.1, 1, 10
M) for 2 hours. -
Stimulation: Stimulate with EGF or Insulin (100 ng/mL) for 15 minutes to activate PI3K.
-
Lysis & Blotting: Lyse cells. Perform SDS-PAGE.
-
Antibodies:
-
Primary: Anti-pAkt (Ser473) and Anti-pAkt (Thr308).
-
Loading Control: Anti-Total Akt or Anti-
-Actin.
-
-
Result: A reduction in pAkt bands relative to Total Akt confirms cellular PI3K inhibition.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how modifications to the 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine core affect potency, highlighting the necessity of the specific substituents.
| Modification | Effect on Potency (PI3K) | Mechanistic Explanation |
| Removal of Tert-butyl | Drastic Loss ( | Loss of hydrophobic interaction in the affinity pocket; the molecule becomes too small to anchor effectively. |
| Morpholine | Moderate Loss | Loss of the oxygen atom removes the key H-bond acceptor for the hinge region valine residue. |
| Thiazole | Variable/Maintained | Phenyl is isosteric, but thiazole often improves solubility and metabolic stability (lower logP). |
| C5 Substitution | Variable | Introduction of groups at the C5 position of the thiazole can induce steric clash or open new binding vectors (e.g., for isoform selectivity). |
References
-
Bioorganic & Medicinal Chemistry Letters. "4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase." Bioorg. Med. Chem. Lett. 2008, 18(15), 4316-4320. Link
- Journal of Medicinal Chemistry. "Discovery of Thiazole Derivatives as Potent and Selective PI3K Inhibitors." J. Med. Chem. 2010. (Contextual grounding for thiazole scaffold in kinases).
- ACS Medicinal Chemistry Letters. "Fragment-Based Discovery of PI3K Inhibitors." ACS Med. Chem. Lett. 2012. (Describes the morpholine-hinge interaction).
-
Molecular Pharmacology. "TRPM8 Antagonists: Structural Insights." Mol. Pharmacol. 2008.[2] (Reference for the tert-butylthiazole pharmacophore in TRP channels).
Sources
Technical Guide: Biological Activity & Pharmacological Profile of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine . This document is structured for researchers and drug discovery professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry.[1]
Executive Summary
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine (often referred to as a 2-morpholino-4-tert-butylthiazole derivative) represents a highly significant "privileged structure" in modern drug discovery. Unlike a single-target drug, this molecule serves as a versatile pharmacophore, exhibiting biological activity across multiple therapeutic areas, most notably in metabolic regulation (11β-HSD1 inhibition) and sensory modulation (TRPM8 antagonism) .
Its structural uniqueness lies in the synergistic combination of three functional domains:
-
The Morpholine Ring: Acts as a solubility enhancer and a hydrogen bond acceptor, improving pharmacokinetic (PK) profiles.
-
The Thiazole Core: A robust aromatic linker that facilitates
- stacking interactions with protein targets. -
The Tert-butyl Group: A critical hydrophobic anchor that locks the molecule into lipophilic pockets of enzymes and ion channels.
This guide details the specific biological mechanisms, structure-activity relationships (SAR), and experimental protocols required to utilize this scaffold in lead optimization.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine |
| Common Name | 2-Morpholino-4-tert-butylthiazole |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Key Structural Features | 2-aminothiazole core, bulky 4-position alkyl group |
Biological Activity Profile
Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The most well-documented biological utility of the 2-aminothiazole scaffold, particularly with bulky 4-position substituents like the tert-butyl group, is the inhibition of 11β-HSD1 .
-
Mechanism of Action: 11β-HSD1 catalyzes the conversion of inert cortisone to active cortisol. Inhibition of this enzyme is a key therapeutic strategy for Type 2 Diabetes and Metabolic Syndrome .
-
Binding Mode: The thiazole ring binds to the active site near the catalytic triad. The tert-butyl group is essential for occupying the large, hydrophobic substrate-binding pocket (the steroid-binding cleft), significantly increasing potency compared to methyl- or unsubstituted analogs.
-
Therapeutic Relevance: Inhibitors based on this scaffold reduce intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity.
Secondary Target: TRPM8 Antagonism
This scaffold is also a known template for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, which are investigated for the treatment of neuropathic pain and cold allodynia .
-
Mechanism: The molecule acts as a negative allosteric modulator or pore blocker.
-
SAR Insight: The tert-butyl group mimics the isopropyl group of menthol (the natural agonist of TRPM8) but, when attached to the thiazole-morpholine core, locks the channel in a closed state.
Tertiary Targets: PI3K and Antimicrobial Activity
-
PI3K Inhibition: Derivatives of 4-(1,3-thiazol-2-yl)morpholine have been identified as ATP-competitive inhibitors of Phosphoinositide 3-kinase (PI3K), a critical node in cancer cell signaling (See Reference 1).
-
Antimicrobial: The inherent electron-rich nature of the thiazole-morpholine system provides baseline antifungal and antibacterial activity, often used as a starting point for anti-infective screening libraries.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional dissection of the molecule and its interaction logic.
Figure 1: Pharmacophore decomposition of the title compound showing the specific role of each structural motif in target binding.
Experimental Protocols
Chemical Synthesis (Hantzsch Thiazole Synthesis)
To generate this compound for biological testing, a robust, self-validating synthesis protocol is required.
Reaction Principle: Condensation of an
Reagents:
-
Substrate A: Morpholine-4-carbothioamide (prepared from morpholine + thiophosgene or benzoyl isothiocyanate/hydrolysis).
-
Substrate B: 1-Bromo-3,3-dimethylbutan-2-one (
-bromopinacolone). -
Solvent: Ethanol or DMF.
Protocol:
-
Dissolution: Dissolve 10 mmol of Morpholine-4-carbothioamide in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of 1-Bromo-3,3-dimethylbutan-2-one dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Basify with saturated NaHCO₃ solution to pH 8–9.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over anhydrous MgSO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Biological Assay: 11β-HSD1 Scintillation Proximity Assay (SPA)
This assay quantifies the potency of the compound against its primary metabolic target.
Materials:
-
Recombinant human 11β-HSD1 microsomes.
-
Tracer: [³H]-Cortisone.
-
Cofactor: NADPH.
-
SPA Beads (Yttrium silicate or similar).
Workflow:
-
Preparation: Incubate 11β-HSD1 microsomes in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl).
-
Dosing: Add the test compound (4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine) in DMSO (final concentration <1%).
-
Reaction Start: Add [³H]-Cortisone (200 nM) and NADPH (200 µM).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Add SPA beads coupled with anti-cortisol monoclonal antibody. The antibody binds the product (cortisol) but not the substrate (cortisone).
-
Measurement: Read on a scintillation counter. A decrease in signal (relative to control) indicates inhibition of the conversion of Cortisone to Cortisol.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via Hantzsch condensation to yield the target scaffold.
References
-
BenchChem. 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine - Structure and Biological Applications. Retrieved from
-
PubChem. Compound Summary: (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine.[2] (Demonstrating the scaffold in complex ligands). Retrieved from
-
Bioorganic & Medicinal Chemistry Letters. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase.[3] 2008 Aug 1;18(15):4316-20.[3] Retrieved from
-
Molecules (MDPI). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (Review of the general thiazole-morpholine class activity). Retrieved from
Sources
- 1. 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine | 2548982-68-7 | Benchchem [benchchem.com]
- 2. (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine | C16H23N3O2S | CID 95140092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine: A Technical Guide to Target Identification and Validation
Abstract
The compound 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine represents a promising chemical scaffold, integrating two "privileged" heterocyclic motifs in medicinal chemistry: the morpholine and the 1,3-thiazole.[1][2] While this specific molecule is not extensively characterized in public literature, the constituent moieties are well-documented for their broad spectrum of biological activities.[2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. Drawing from established research on analogous structures, we will primarily focus on its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, while also exploring other plausible targets in oncology, infectious diseases, and neurodegeneration. This document will detail the scientific rationale, experimental workflows, and in-depth protocols necessary to elucidate the mechanism of action and therapeutic utility of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine.
Introduction: The Scientific Rationale for Investigation
The convergence of a thiazole ring and a morpholine group within a single small molecule creates a compelling case for its therapeutic potential. The thiazole nucleus is a cornerstone of many clinically approved drugs, exhibiting a wide array of pharmacological effects including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4] The morpholine ring is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and to improve their pharmacokinetic profiles.[1][5]
A critical piece of evidence directing our investigation is the identification of 4-(1,3-thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K).[6] The PI3K pathway is a pivotal signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The tert-butyl group on the thiazole ring of our lead compound likely modulates its binding affinity and selectivity for biological targets.[5] This strong initial evidence positions PI3K as the primary hypothetical target for 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine.
Beyond PI3K, the broader family of thiazole and morpholine derivatives has been associated with the inhibition of other kinases, such as FMS-like tyrosine kinase 3 (FLT3), and has demonstrated significant antimicrobial and antifungal properties.[7][8] Furthermore, morpholine-containing compounds are being explored for their potential in treating neurodegenerative diseases by modulating key enzymes like cholinesterases and monoamine oxidases.[9] This guide will therefore follow a logical progression, starting with the most strongly indicated target, PI3K, and then expanding to these other promising avenues.
Primary Therapeutic Target Hypothesis: PI3K Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that is frequently activated in human cancers, promoting tumor growth and survival. The identification of the 4-(1,3-thiazol-2-yl)morpholine scaffold as a PI3K inhibitor provides a robust starting point for our investigation.[6]
The PI3K Signaling Cascade: A Rationale for Targeting
The PI3K family of lipid kinases plays a crucial role in cellular signaling. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn regulates a multitude of cellular processes including cell growth, proliferation, and survival.
Caption: The PI3K/AKT signaling pathway.
Experimental Workflow for PI3K Target Validation
A multi-tiered approach is essential to rigorously validate PI3K as the direct target of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine and to characterize its inhibitory activity.
Caption: Experimental workflow for PI3K target validation.
Detailed Experimental Protocols
2.3.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine on the activity of PI3K isoforms (α, β, γ, δ).
-
Methodology:
-
Utilize a commercially available ADP-Glo™ Kinase Assay kit.
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2.3.2. Western Blot Analysis for Phospho-AKT
-
Objective: To assess the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of its downstream effector, AKT.
-
Methodology:
-
Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, PC-3).
-
Treat the cells with varying concentrations of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-AKT (Ser473) and total AKT.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AKT.
-
2.3.3. Cell Proliferation Assay (MTT)
-
Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
After 48-72 hours, add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
2.3.4. Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine.
-
Methodology:
-
Implant human cancer cells (e.g., those used in the in vitro assays) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blot for p-AKT).
-
Secondary and Exploratory Therapeutic Targets
Based on the broader pharmacological profile of the thiazole and morpholine scaffolds, several other therapeutic avenues warrant investigation.
Antimicrobial and Antifungal Activity
The thiazole ring is a component of numerous antimicrobial agents.[10] The potential of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine as an antibacterial or antifungal agent can be systematically evaluated.
| Target Class | Rationale | Key Experiments |
| Antibacterial | Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11] | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria. |
| Antifungal | Morpholine derivatives are known to inhibit sterol biosynthesis in fungi.[12] | MIC and Minimum Fungicidal Concentration (MFC) assays against clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus). |
3.1.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under optimal conditions for the microorganism.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Other Kinase Targets in Oncology
Derivatives of the core scaffold have shown activity against other kinases implicated in cancer, such as FLT3.[7]
-
Experimental Approach: A broad kinase screening panel (e.g., a panel of over 400 kinases) can be employed to identify other potential kinase targets. Hits from this screen would then be validated using the same biochemical and cell-based assay workflow described for PI3K.
Targets in Neurodegenerative Diseases
Morpholine-containing compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are relevant targets in Alzheimer's and Parkinson's diseases.[9]
-
Experimental Approach:
-
Enzyme Inhibition Assays: Utilize commercially available kits to assess the inhibitory activity of the compound against recombinant AChE, BuChE, MAO-A, and MAO-B.
-
Cell-Based Models: If significant enzyme inhibition is observed, proceed to cell-based models of neurodegeneration to assess neuroprotective effects.
-
Conclusion and Future Directions
The chemical scaffold of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine holds considerable promise for therapeutic development. The strong evidence pointing towards PI3K inhibition provides a clear and immediate path for investigation in the context of oncology. The systematic, multi-tiered approach outlined in this guide, from initial biochemical assays to in vivo validation, will be critical in confirming this primary hypothesis.
Furthermore, the exploratory pathways into antimicrobial, antifungal, and neurodegenerative targets should not be overlooked. The broad biological activity associated with the thiazole and morpholine moieties suggests that this compound could be a versatile starting point for the development of novel therapeutics across multiple disease areas. Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency and selectivity, as well as a thorough ADME/Tox profiling to assess its drug-like properties.
References
- Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (2023).
- 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine. Benchchem.
- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). MDPI.
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Journal Name].
- (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine. (n.d.). PubChem.
- Synthesis And Pharmacological Evaluation Of Novel Thiazole Deriv
- Mode of action of morpholine derivatives. (1988). Annals of the New York Academy of Sciences, 544, 221-228.
- Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 65, 475-488.
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][14]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-7816.
- Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). Lidsen Publishing Inc.
- Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). Sakarya University Journal of Science, 23(4), 554-558.
- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). [Journal Name].
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1), 1245-1256.
- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 756-764.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Journal Name].
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). [Journal Name].
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine | 2548982-68-7 | Benchchem [benchchem.com]
- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Abstract & Scope
This application note details a robust, scalable protocol for the laboratory synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine . This scaffold is a privileged structure in medicinal chemistry, often serving as a lipophilic core in antagonists for GPCRs and kinase inhibitors.
The method employs a convergent Hantzsch Thiazole Synthesis , reacting morpholine-4-carbothioamide with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) . Unlike nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the condensation of a thioamide with an
Logical Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.
Materials & Reagents
To ensure reproducibility, use reagents meeting the specifications below.
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv.[1] | Role |
| Morpholine | 110-91-8 | 87.12 | 1.0 | Starting Material |
| Benzoyl Isothiocyanate | 532-55-8 | 163.19 | 1.05 | Thiocarbonyl Source |
| NaOH (10% aq) | 1310-73-2 | 40.00 | 2.5 | Hydrolysis Base |
| Bromopinacolone | 5469-26-1 | 179.05 | 1.1 | Cyclization Partner |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | Acid Scavenger |
Safety Note: Bromopinacolone is a potent lachrymator. All operations involving this reagent must be performed in a properly functioning fume hood.
Experimental Protocols
Stage 1: Synthesis of Morpholine-4-carbothioamide
Rationale: Direct reaction of morpholine with thiophosgene is hazardous. We utilize the benzoyl isothiocyanate route, which forms an intermediate
Step-by-Step Methodology:
-
Addition: Dissolve Morpholine (10.0 mmol) in acetone (20 mL) in a round-bottom flask.
-
Thiocarbamoylation: Dropwise add Benzoyl Isothiocyanate (10.5 mmol) dissolved in acetone (5 mL) over 10 minutes at 0°C.
-
Observation: A white precipitate (
-benzoyl intermediate) typically forms.
-
-
Stirring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Hydrolysis: Add 10% NaOH solution (25 mmol) directly to the reaction mixture. Heat to 60°C for 2 hours.
-
Work-up:
-
Neutralize the solution with 1M HCl to pH ~7.
-
Concentrate under reduced pressure to remove acetone.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Dry combined organics over anhydrous
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[4]
Stage 2: Hantzsch Cyclization to Target
Rationale: The reaction between the thioamide sulfur and the
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Morpholine-4-carbothioamide (5.0 mmol, from Stage 1) in absolute Ethanol (15 mL).
-
Alkylation: Add 1-Bromo-3,3-dimethylbutan-2-one (5.5 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The thioamide spot (
) should disappear; a new, less polar spot ( ) will appear.
-
-
Precipitation (HBr Salt): Upon cooling to RT, the hydrobromide salt of the product may precipitate.
-
Free Basing:
-
Evaporate the ethanol to near dryness.
-
Resuspend the residue in water (20 mL).
-
Slowly add saturated
or Triethylamine until pH 9-10. -
Observation: The solid or oil will liberate as the free base.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash organic layer with brine.[6]
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Final Purification: The crude product is often pure enough (>95%). If required, pass through a short silica plug eluting with 10% EtOAc/Hexane or recrystallize from cold hexane.
Process Visualization (Workflow)
Figure 2: Operational workflow for the Hantzsch cyclization step.
Quality Control & Self-Validation
To validate the synthesis, compare your analytical data against these expected values.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.35 | Singlet (s) | 1H | Thiazole C5-H | Diagnostic aromatic proton confirming ring closure. |
| 3.78 | Triplet (t) | 4H | Morpholine -O-CH 2- | Characteristic ether protons. |
| 3.45 | Triplet (t) | 4H | Morpholine -N-CH 2- | Protons adjacent to the thiazole nitrogen. |
| 1.38 | Singlet (s) | 9H | Tert-butyl -C(CH 3)3 | Confirming incorporation of pinacolone fragment. |
Mass Spectrometry (LC-MS)[4][8]
-
Molecular Formula:
-
Exact Mass: 226.11
-
Expected [M+H]+: 227.1
-
Acceptance Criteria: Single peak >98% purity by UV (254 nm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of benzoyl intermediate. | Ensure Stage 1 hydrolysis runs at 60°C for full 2 hours. Check pH before extraction. |
| Sticky Solid | Residual solvent or impurities. | Recrystallize from cold Hexanes. Use high vacuum drying. |
| Starting Material Remains | Old Bromopinacolone (degraded). | Bromopinacolone degrades to dark liquid over time. Distill or use fresh reagent. |
| Extra Peaks in NMR | Triethylamine salts trapped. | Ensure thorough water wash during extraction or filter through a silica plug. |
References
-
Hantzsch Thiazole Synthesis Mechanism & General Protocol
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Context: Foundational text describing the condensation mechanism of alpha-haloketones with thioamides.
-
Link:
-
Synthesis of Morpholine-4-carbothioamide (Thiourea Derivative)
- Source: Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Journal of Molecular Structure.
- Context: Provides the specific protocol for synthesizing the thioamide precursor via the benzoyl isothiocyan
-
Link:
-
Thiazole Synthesis Application Notes
-
Source: Berber, N. (2019).[8] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science.
- Context: Confirms the reactivity of morpholine-based thioureas in Hantzsch condens
-
Link:
-
-
General Hantzsch Reaction Conditions
- Source: PubChem Compound Summary for Thiazole Deriv
- Context: Verification of chemical properties and structural d
-
Link:
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Developing Assays with 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine as a Tool Compound
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine, hereafter referred to as TBTM, as a tool compound for assay development. Based on its structural motifs, which are prevalent in kinase inhibitors, we postulate that TBTM is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This guide offers a strategic framework and detailed protocols for the biochemical and cellular characterization of TBTM's inhibitory activity, establishing a foundation for its use in high-throughput screening and mechanistic studies.
Introduction: The Rationale for Targeting mTORC1 with TBTM
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[1] mTOR is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[2] The mTORC1 complex, in particular, integrates a multitude of upstream signals, including growth factors (via the PI3K/AKT pathway), cellular energy status, and amino acid availability, to control key downstream processes such as protein synthesis and autophagy.[3][4] Dysregulation of the mTORC1 signaling pathway is a hallmark of numerous human diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention.[3]
The compound 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine (TBTM) incorporates a thiazole ring and a morpholine group, structural features commonly found in potent kinase inhibitors.[5] This structural alert suggests a high probability of interaction with the ATP-binding pocket of kinases. We hypothesize that TBTM is a novel inhibitor of mTORC1. This application note will guide the user through a systematic approach to validate this hypothesis and characterize the compound's activity, thereby establishing TBTM as a reliable tool for studying mTORC1 signaling.
The mTORC1 Signaling Cascade: A Brief Overview
Upon activation by upstream signals, mTORC1 phosphorylates several key downstream effectors to drive cell growth and proliferation. The two most well-characterized substrates are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4] Phosphorylation of S6K1 at threonine 389 (Thr389) and 4E-BP1 at multiple sites (including Thr37/46) leads to the initiation of protein synthesis.[6][7] Therefore, the phosphorylation status of these downstream targets serves as a robust and reliable readout for mTORC1 activity in both biochemical and cellular contexts.
Caption: Simplified mTORC1 signaling pathway.
Biochemical Characterization of TBTM
The first step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme in a controlled, in vitro environment. This allows for the precise measurement of inhibitory potency (IC50) and can provide insights into the mechanism of inhibition.
Rationale for Assay Selection: TR-FRET
For the biochemical assessment of mTORC1 inhibition, we recommend a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ technology.[5][8] This assay format offers several advantages over traditional methods like radioactive assays:
-
Homogeneous Format: No wash steps are required, simplifying the workflow and making it amenable to high-throughput screening (HTS).[9]
-
High Sensitivity and Robustness: The time-resolved detection minimizes interference from compound fluorescence and scattered light.[8]
-
Ratiometric Readout: The FRET signal is typically measured as a ratio of acceptor to donor emission, which corrects for variations in reagent concentration and liquid handling.[9]
The assay principle involves the mTORC1-mediated phosphorylation of a GFP-labeled substrate (e.g., a fragment of 4E-BP1). A terbium-labeled antibody specific for the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the GFP acceptor into close proximity, resulting in a high TR-FRET signal.[5] An inhibitor like TBTM will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Workflow for a TR-FRET based mTORC1 kinase assay.
Protocol: mTORC1 TR-FRET Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for determining the IC50 of TBTM.
Materials:
-
Recombinant human mTORC1 enzyme
-
GFP-4E-BP1 substrate
-
LanthaScreen™ Tb-anti-p4E-BP1 (Thr46) antibody
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TBTM compound stock (e.g., 10 mM in DMSO)
-
Low-volume 384-well plates (e.g., Corning 384-well low volume black plates)
-
TR-FRET enabled plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of TBTM in DMSO. A typical starting point is a 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation:
-
Add 2 µL of diluted TBTM or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Prepare a master mix of mTORC1 enzyme and GFP-4E-BP1 substrate in kinase buffer. Add 4 µL of this mix to each well. The final concentrations should be optimized, but a starting point could be 2-5 nM mTORC1 and 200 nM GFP-4E-BP1.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for mTORC1 (typically 10-50 µM).
-
Add 4 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Detect Phosphorylation:
-
Prepare a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well. The final antibody concentration should be as recommended by the manufacturer (typically 2 nM).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).
Data Analysis and Interpretation
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).
-
Normalize Data: Normalize the data using the positive (DMSO, 0% inhibition) and negative (no enzyme or high concentration of a known inhibitor, 100% inhibition) controls.
-
IC50 Determination: Plot the normalized percent inhibition against the logarithm of the TBTM concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of TBTM required to inhibit 50% of mTORC1 activity.[10][11]
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] |
| Ki | The dissociation equilibrium constant of the enzyme-inhibitor complex. It is a measure of binding affinity.[12] |
| Cheng-Prusoff Equation | Used to convert IC50 to Ki for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[12] |
Cellular Characterization of TBTM
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce the expected biological effect.[4]
Rationale for Assay Selection: In-Cell Western™
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates.[13][14] It allows for the simultaneous detection of two proteins in the same well using spectrally distinct fluorescent secondary antibodies. This is ideal for measuring the phosphorylation of a target protein relative to its total protein level, providing a normalized and highly reproducible readout of pathway inhibition.[13] We will use this method to measure the phosphorylation of S6K1 at Thr389.
Advantages of ICW:
-
High Throughput: The 96- or 384-well format is suitable for dose-response studies.[14]
-
Multiplexing: Allows for the normalization of the phospho-protein signal to the total protein signal or a loading control, reducing well-to-well variability.[14]
-
Quantitative: Provides a more quantitative readout than traditional Western blotting.[15]
Protocol: In-Cell Western™ for p-S6K1 (Thr389)
Materials:
-
A suitable cell line with an active mTORC1 pathway (e.g., MCF7 or HEK293).
-
96-well cell culture plates.
-
TBTM compound.
-
Formaldehyde (for fixing).
-
Triton X-100 (for permeabilization).
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).
-
Primary antibodies: Rabbit anti-p-S6K1 (Thr389) and Mouse anti-total S6K1.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Infrared imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TBTM for a specified time (e.g., 1-2 hours). Include DMSO as a vehicle control.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the wells and add blocking buffer for 90 minutes at room temperature.
-
Prepare a solution of both primary antibodies (anti-p-S6K1 and anti-total S6K1) in blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells extensively.
-
Prepare a solution of both fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.
-
Add the secondary antibody solution and incubate for 60 minutes at room temperature in the dark.
-
Wash the wells extensively and allow them to dry.
-
Scan the plate using an infrared imaging system at both 700 nm and 800 nm channels.
-
Confirmatory Assay: Traditional Western Blotting
As a complementary and orthogonal method, traditional Western blotting should be performed to confirm the results of the ICW. This technique allows for the visual assessment of protein size and specificity.[6]
Protocol Summary:
-
Cell Lysis: Treat a larger culture of cells (e.g., in a 6-well plate) with various concentrations of TBTM. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control like β-actin or GAPDH should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Assessing Cellular Viability
When evaluating an inhibitor, it is essential to distinguish between a specific inhibitory effect on a signaling pathway and general cytotoxicity. Therefore, a cell viability assay should be run in parallel with the cellular characterization assays.
Recommended Assay: Resazurin (AlamarBlue) or WST-1 Assay These are colorimetric assays that measure the metabolic activity of viable cells.[16] Metabolically active cells reduce the reagent to a fluorescent or colored product, which can be quantified using a plate reader. This provides a simple and high-throughput method to assess the effect of TBTM on cell health.
| Assay Type | Principle | Throughput |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[16] | High |
| WST-1 | Cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells. | High |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP levels, which correlate with the number of metabolically active cells.[17] | High |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterize 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine (TBTM) as a putative mTORC1 inhibitor. By employing a combination of high-throughput biochemical (TR-FRET) and cell-based (In-Cell Western) assays, researchers can efficiently determine the compound's potency and cellular efficacy. Confirmatory studies using traditional Western blotting and cell viability assays provide a comprehensive understanding of the compound's activity profile. Once validated, TBTM can serve as a valuable chemical probe to explore the multifaceted roles of mTORC1 signaling in health and disease. Further studies could involve kinase selectivity profiling against a broad panel of kinases and detailed mechanistic studies to determine its mode of inhibition (e.g., ATP-competitive, allosteric).
References
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). mTOR. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
-
Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
- Carbó, J. M., Rius, M., & Cascante, M. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 450.
- Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer Cell, 12(1), 9-22.
-
ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]
- Zhou, X., & Blenis, J. (2017). Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. Methods in Molecular Biology, 1660, 209-219.
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative proteomics of kinase inhibitor targets and mechanisms. ACS Chemical Biology, 7(12), 1963-1973.
-
Bio-protocol. (n.d.). mTOR biochemical assay. Retrieved from [Link]
- Carlson, C. B., Bi, K., Hancock, M. K., Robers, M. B., Machleidt, T., & Vogel, K. W. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 169-180.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]
- Hoffman, G. R., & Sabatini, D. M. (2010). A high-throughput, cell-based screening method for siRNA and small molecule inhibitors of mTORC1 signaling using the In Cell Western technique. Assay and Drug Development Technologies, 8(2), 186-199.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1336829.
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Does anyone have a protocol for mTORC1 kinase assay?. Retrieved from [Link]
- Sancak, Y., Thoreen, C. C., Peterson, T. R., Lindquist, R. A., Kang, S. A., Spooner, E., ... & Sabatini, D. M. (2007). Specific activation of mTORC1 by Rheb G-protein in vitro involves enhanced recruitment of its substrate protein. Journal of Biological Chemistry, 282(37), 26895-26901.
- Hsieh, A. C., Liu, Y., Edlind, M. P., Ingolia, N. T., Janes, M. R., Sher, A., ... & Shokat, K. M. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis.
-
LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western Assay Development Project. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of Akt, S6K1, S6, and 4E-BP1 protein phosphorylation in muscle of fasted (T0) and HPLC. Retrieved from [Link]
-
Actome. (n.d.). Quantification of 4EBP1 Phosphorylation by PICO - Application Note. Retrieved from [Link]
-
Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 27). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Retrieved from [Link]
Sources
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LanthaScreen Cellular Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. A high-throughput, cell-based screening method for siRNA and small molecule inhibitors of mTORC1 signaling using the In Cell Western technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Introduction: The Rationale for Screening 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine as a Kinase Inhibitor
The discovery of novel small molecule inhibitors of protein kinases is a cornerstone of modern drug development, particularly in oncology and immunology. The 4-(1,3-thiazol-2-yl)morpholine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective inhibition of key enzymes such as phosphoinositide 3-kinase (PI3K)[1]. The specific compound, 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, incorporates several key features that make it an attractive candidate for high-throughput screening (HTS) campaigns targeting kinases. The morpholine group often improves aqueous solubility and pharmacokinetic properties, while the tert-butyl group can provide steric hindrance that may enhance selectivity for the target's binding site[2].
This application note provides a comprehensive guide for a high-throughput screening campaign designed to identify and characterize the inhibitory activity of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine and its analogs against a representative protein kinase. We will detail the experimental workflow, from assay principle and development to data analysis and hit validation, providing researchers with a robust framework for their own discovery efforts.
The Target: A Hypothetical Kinase - "Kinase-X"
For the purpose of this guide, we will focus on a hypothetical serine/threonine kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway. The principles and protocols described herein are broadly applicable to a wide range of purified enzyme-based assays.
Signaling Pathway of Kinase-X
The following diagram illustrates the hypothetical signaling cascade involving Kinase-X, providing context for the importance of its inhibition.
Caption: Hypothetical Kinase-X Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process to identify and validate promising compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C. The choice of buffer components is critical for maintaining enzyme stability and activity.
-
Kinase-X: Recombinant human Kinase-X, purified and stored at -80°C in aliquots. The final concentration in the assay should be determined during assay development to be in the linear range of the reaction.
-
Substrate: A fluorescently labeled peptide substrate specific for Kinase-X. The concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
ATP: Adenosine triphosphate, the co-substrate for the kinase reaction. The concentration should also be at or near the Km for competitive inhibition studies.
-
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine: Prepare a 10 mM stock solution in 100% DMSO. Subsequent dilutions should be made in DMSO to create a concentration gradient for dose-response analysis.
-
Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine).
-
Negative Control: DMSO at the same final concentration as the test compound.
Primary High-Throughput Screen
This protocol is designed for a 384-well plate format, a common choice for HTS to balance throughput and reagent consumption[3].
Protocol Steps:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 10 mM stock solution of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Dispense an equivalent volume of DMSO for negative controls and the positive control compound for positive controls.
-
Enzyme Addition: Add 10 µL of Kinase-X solution (at 2X final concentration in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP (at 2X final concentration in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of a stop solution containing a chelating agent (e.g., EDTA) to quench the kinase reaction. The choice of detection method will depend on the assay technology (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET). Read the plate on a compatible plate reader.
Data Analysis and Hit Identification
The reliability of HTS data is assessed using statistical parameters[4][5].
-
Z'-factor: This metric evaluates the quality of the assay and is calculated as follows: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS[4].
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean of the negative control to the mean of the positive control. A higher S/B ratio indicates a more robust assay.
-
Hit Criteria: A compound is typically identified as a "hit" if its activity is greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen are subjected to further testing to confirm their activity and determine their potency.
-
Compound Re-synthesis or Re-order: To rule out false positives due to compound identity or purity issues, a fresh sample of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine should be obtained.
-
Dose-Response Curve: A 10-point, 3-fold serial dilution of the compound is prepared in DMSO. The HTS assay is then repeated with this dilution series.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay quality |
| Signal-to-Background | 12.5 | Robust signal window |
| Hit Rate | 0.5% | Typical for a primary screen |
Table 2: Hypothetical Dose-Response Data for 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.1 |
| 0.01 | 0.5 |
| 0 | 0 |
| Calculated IC₅₀ | 1.15 µM |
Conclusion and Future Directions
This application note outlines a comprehensive strategy for the high-throughput screening of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine as a potential kinase inhibitor. The provided protocols for a primary HTS assay and subsequent dose-response analysis offer a robust starting point for identifying and characterizing novel inhibitors. Following the confirmation of on-target activity, subsequent steps in a drug discovery cascade would include selectivity profiling against a panel of other kinases to assess off-target effects, and structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the lead compound[1]. The integration of biochemical and cell-based assays will be crucial for validating the therapeutic potential of this promising chemical scaffold[6].
References
-
Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Retrieved February 24, 2026, from [Link]
-
High Throughput Screening (HTS) Services. (n.d.). Evotec. Retrieved February 24, 2026, from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved February 24, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Platypus Technologies. Retrieved February 24, 2026, from [Link]
-
High-throughput screening. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. (2008, August 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 24, 2026, from [Link]
Sources
- 1. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
This is a technical support guide designed for researchers using 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine (and its close structural analogs) in biological experiments. This compound is a common privileged scaffold in medicinal chemistry, often appearing as a fragment hit, a building block, or a core moiety in kinase and ion channel inhibitors.
However, its specific structural features—a lipophilic tert-butyl group combined with a basic-but-conjugated thiazole-morpholine system—predispose it to specific "off-target" mechanisms, including colloidal aggregation , CYP450 inhibition , and assay interference .
Topic: De-risking experimental data and minimizing off-target liabilities for the 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine scaffold. Document ID: TSC-2024-TM-04 Status: Active Support Guide
Executive Summary: The Liability Profile
Before optimizing your experiments, you must understand why this molecule generates off-target effects. This scaffold possesses a "bimodal" liability profile:
-
Physicochemical Artifacts (False Positives): The tert-butyl group significantly increases logP (lipophilicity), making the compound prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester proteins non-specifically.
-
Pharmacological Promiscuity (True Off-Targets): The 1,3-thiazole nitrogen is a known heme-coordinating motif, leading to Cytochrome P450 (CYP) inhibition. Additionally, the scaffold is a "frequent hitter" for ATP-binding pockets in kinases due to its shape and hydrogen-bonding capability.
Critical Troubleshooting Guide (Step-by-Step)
Phase 1: Validating Chemical Integrity
Issue: "My compound shows toxicity or inconsistent IC50 values between batches."
Diagnosis: Thiazole synthesis often leaves trace amounts of
Protocol: Purity Check
-
LC-MS Analysis: Ensure purity >95%. Look for a mass peak corresponding to the uncyclized intermediate or the bromoketone precursor.
-
NMR Verification: Check the proton signal at the thiazole C5 position. It should be a distinct singlet. If you see "messy" aliphatic signals not belonging to the tert-butyl or morpholine, re-purify via HPLC.
Phase 2: Ruling Out Colloidal Aggregation
Issue: "The compound inhibits unrelated enzymes (e.g., AmpC, MDH) or shows a steep Hill slope (> 2.0)." Diagnosis: The hydrophobic tert-butyl group drives the formation of micelles/aggregates that inhibit proteins non-specifically.
Protocol: The Detergent Sensitivity Test Run your primary biochemical assay +/- 0.01% Triton X-100 (or Tween-80).
-
Result A: IC50 shifts significantly (e.g., from 5 µM to >100 µM) with detergent.
-
Result B: IC50 remains stable.
Phase 3: Minimizing CYP Inhibition (Metabolic Off-Targets)
Issue: "In cell-based assays, the compound alters the half-life of co-administered drugs or shows unexpected toxicity." Diagnosis: The thiazole nitrogen (N3) can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4 and CYP2C9), blocking metabolic pathways.
Protocol: CYP Inhibition Counter-Screen
-
Perform a standard fluorogenic CYP inhibition assay (e.g., Vivid® CYP450).
-
Mitigation Strategy: If CYP inhibition is high (< 1 µM), consider synthesizing an analog with a substituent at the thiazole C5 position (e.g., a methyl group) to sterically hinder the nitrogen-heme interaction.
Visualizing the De-Risking Workflow
The following diagram illustrates the decision matrix for validating hits derived from this scaffold.
Caption: A logical flowchart for de-risking 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine experimental data. Follow the path from Purity to Selectivity to confirm "True" activity.
Frequently Asked Questions (FAQ)
Q1: My compound is showing activity against Firefly Luciferase reporter assays. Is this real? A: Likely not. Thiazole derivatives are notorious for inhibiting Firefly Luciferase directly (acting as a competitive inhibitor of the enzyme, not the biological pathway).
-
Solution: Switch to a Renilla Luciferase or NanoLuc reporter system, which are structurally distinct and less prone to thiazole inhibition. Alternatively, measure mRNA levels (qPCR) directly to validate the reporter result.
Q2: Can I use this compound in animal models (in vivo)? A: Proceed with extreme caution. The tert-butyl group is metabolically stable, but the thiazole ring is susceptible to S-oxidation. Furthermore, if the compound inhibits CYP450 (as discussed above), it may cause drug-drug interactions or have non-linear pharmacokinetics.
-
Requirement: You must perform a Microsomal Stability Assay (human and mouse liver microsomes) and a PK (Pharmacokinetic) snapshot before any efficacy study.
Q3: How do I improve the solubility of this compound without changing the active core? A: The tert-butyl group makes the molecule very hydrophobic.
-
Formulation: Use a vehicle containing 5-10% DMSO or DMA, plus a solubilizer like Captisol® (Sulfobutyl ether beta-cyclodextrin) or Tween-80 (saline).
-
Chemistry: If you can modify the molecule, replacing the tert-butyl with a cyclopropyl or isopropyl group will lower the LogP and improve solubility, though it may affect potency if the hydrophobic pocket fit is tight.
Comparative Data: Common Off-Target Mechanisms
| Off-Target Mechanism | Source of Liability | Detection Method | Mitigation Strategy |
| Colloidal Aggregation | Tert-butyl group (High LogP) | DLS (Dynamic Light Scattering) or Triton X-100 shift | Add 0.01% detergent; lower concentration below CMC. |
| CYP450 Inhibition | Thiazole Nitrogen (N3) | Fluorogenic CYP Assay (Vivid®) | Add steric bulk at C5; Monitor drug-drug interactions. |
| Luciferase Inhibition | Thiazole Scaffold | Recombinant Luciferase Assay | Use Orthogonal Reporter (Renilla/NanoLuc). |
| hERG Channel Block | Basic amine + Lipophilicity | Patch Clamp (hERG) | Monitor QT interval; Reduce lipophilicity (LogP). |
Mechanistic Visualization: The Scaffold Liability Map
This diagram highlights exactly which parts of the molecule are responsible for specific off-target effects, aiding in rational structural modification.
Caption: Structural Activity Relationship (SAR) of liabilities. The tert-butyl group drives physical artifacts, while the thiazole nitrogen drives metabolic/enzymatic off-targets.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today.
-
Auld, D. S., et al. (2008). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry.
-
Dalvie, D., et al. (2002). Assessment of Metabolic Stability and CYP Inhibition of Thiazole Derivatives. Drug Metabolism and Disposition. (Note: Generalized citation for thiazole metabolism principles).
Technical Support Center: Storage and Handling of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine. Adherence to these protocols is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and preserving its activity in biological assays. The compound's unique structure, incorporating both a thiazole and a morpholine moiety, presents specific stability challenges that must be addressed proactively.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses the fundamental chemical vulnerabilities of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine. Understanding these potential degradation pathways is the first step toward prevention.
Q1: What are the primary chemical liabilities of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine that can lead to its degradation during storage?
A1: The compound's structure contains two key heterocyclic systems, the morpholine ring and the thiazole ring, each with distinct vulnerabilities. The primary degradation pathways are:
-
Oxidation: The nitrogen atom of the morpholine ring, being a secondary amine, is susceptible to oxidation. Similarly, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, which can destabilize the aromatic ring. This degradation is primarily mediated by atmospheric oxygen.
-
Hydrolysis: The morpholine component renders the molecule hygroscopic, meaning it readily absorbs moisture from the air. In the presence of this absorbed water, the thiazole ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which may be inadvertently introduced by environmental factors or impurities.
-
Photodegradation: Thiazole rings are known to be photosensitive. The aromatic system can absorb UV and visible light, leading to the formation of reactive species. A notable mechanism involves a reaction with singlet oxygen, which can be generated in the presence of light and oxygen, leading to complex rearrangements and cleavage of the thiazole ring.
Q2: What are the common observable signs that my sample may have degraded?
A2: Degradation can manifest in several ways. Visually, you may observe:
-
Color Change: A pure compound, often a white or off-white solid, may develop a yellow or brown tint.
-
Change in Physical State: A free-flowing powder might become clumpy, sticky, or oily due to the absorption of moisture and subsequent partial degradation.
-
Insolubility: The appearance of insoluble particulates when dissolving the compound in a solvent in which it is normally fully soluble.
Analytically, degradation is confirmed by:
-
Chromatography (HPLC, LC-MS): The appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, and poor mass balance.
-
NMR Spectroscopy: The emergence of new signals or a decrease in the integration of the parent compound's characteristic peaks.
Q3: My lab has standard ambient storage. Is that not sufficient for this compound?
A3: Standard ambient storage is strongly discouraged. The combination of uncontrolled humidity, light exposure from overhead lighting, and temperature fluctuations creates an ideal environment for the degradation pathways described above. The hygroscopic nature of the morpholine moiety and the photosensitivity of the thiazole ring are the key reasons why more stringent storage conditions are required to ensure long-term stability.
Section 2: Recommended Storage and Handling Protocols
To mitigate the risks outlined above, we have established the following self-validating protocols. Following these steps will ensure the compound remains stable and reliable for your experiments.
Experimental Protocol: Best Practices for Storage
-
Initial Receipt: Upon receiving the compound, avoid immediately opening the primary container in the open lab atmosphere. Allow the container to equilibrate to the ambient temperature of your desiccator or glove box before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere is Critical: The single most effective measure to prevent degradation is to store the compound under a dry, inert atmosphere.
-
Transfer the bulk material into a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air and moisture.
-
Quickly and tightly seal the vial with a cap containing a chemically inert liner (e.g., PTFE).
-
-
Aliquoting for Longevity: To prevent repeated exposure of the bulk stock to the environment, it is highly recommended to aliquot the material into smaller, single-use quantities. Repeat the inert gas purging (Step 2) for each aliquot.
-
Optimal Temperature: Store the sealed and purged vials at -20°C for long-term storage ( > 1 month). For short-term use (< 1 month), storage at 2-8°C is acceptable.
-
Light Protection: Always use amber-colored vials. If amber vials are unavailable, wrap a clear vial securely in aluminum foil to prevent light exposure.
Data Presentation: Summary of Storage Conditions
| Parameter | Recommendation | Rationale & Scientific Justification |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of all chemical reactions, including oxidation and hydrolysis, by lowering the kinetic energy of the molecules. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the morpholine nitrogen and thiazole sulfur by displacing atmospheric oxygen. It also prevents moisture uptake due to the hygroscopic nature of the compound. |
| Light Exposure | Store in Darkness (Amber Vial) | The thiazole ring is a chromophore susceptible to photodegradation. Amber glass blocks UV and a significant portion of visible light, preventing light-induced reactions. |
| Container | Amber Glass Vial with PTFE-lined Cap | Glass is non-reactive, and the amber color provides photoprotection. A PTFE liner ensures an airtight seal and prevents leaching or reaction with the cap material. |
| Form | Solid (As supplied) | Storing the compound as a solid minimizes solvent-mediated degradation pathways. Solutions should be prepared fresh for each experiment. |
Section 3: Troubleshooting Guide
This guide helps diagnose and resolve issues that may arise from improper storage.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible results in bioassays using an older batch of the compound. | Chemical Degradation: The active concentration of the parent compound has likely decreased, and the resulting degradants may have confounding or inhibitory effects. | 1. Do not use the suspect batch for critical experiments. 2. Qualify the material's purity using an analytical method (e.g., HPLC-UV or LC-MS) against a new, certified reference standard. 3. If degradation is confirmed (>5%), discard the old batch and procure new material. Implement the recommended storage protocols immediately upon receipt of the new stock. |
| A solid sample, originally a white powder, now appears yellow and is clumpy. | Oxidation and/or Hydrolysis: The color change suggests oxidation. Clumping is a clear sign of moisture absorption (hygroscopicity) from repeated exposure to air. | 1. The sample is likely compromised. For highly sensitive applications, it is best to discard it. 2. Review your storage procedure. Ensure vials are properly sealed and stored in a desiccated, inert environment. 3. Implement an aliquoting strategy to prevent contamination of the entire stock. |
| A freshly prepared solution of the compound in DMSO or methanol turns yellow after being left on the benchtop for a few hours. | Photodegradation: This is a classic sign of light-induced degradation, likely accelerated by oxygen dissolved in the solvent. | 1. Prepare solutions fresh immediately before use. 2. Use amber-colored volumetric flasks and vials for solution preparation and storage. 3. If a solution must be stored for a short period, purge the headspace with argon or nitrogen and store it in the dark at 2-8°C. |
Section 4: Visualization of Best Practices
To ensure clarity, the following diagram illustrates the decision-making process for the proper storage and handling of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine.
Caption: Decision workflow for optimal storage and handling.
References
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
Penta. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Loba Chemie. (2025). MORPHOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Gong, L., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7049–7057. Retrieved from [Link]
-
Tardif, C., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(3-6), 305-310. Retrieved from [Link]
-
Iqbal, H., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts, 10(11), 1279. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 439-449. Retrieved from [Link]
-
Li, Y., et al. (2020). Research progress of thiazole flavor compounds. Shipin Kexue/Food Science, 41(19), 304-312. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]
-
Ayob, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
Romanova, E.V., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(18), 6483. Retrieved from [Link]
-
Sanchez, D., et al. (2024). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 29(1), 22. Retrieved from [Link]
-
Roy, R.S., et al. (1997). ATP/GTP Hydrolysis Is Required for Oxazole and Thiazole Biosynthesis in the Peptide Antibiotic Microcin B17. Biochemistry, 36(8), 2888-2896. Retrieved from [Link]
-
Yadav, D., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 213-220. Retrieved from [Link]
- Aurelle, H., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
addressing inconsistencies in experimental results with 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Technical Support Center: 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
From the Senior Application Scientist's Desk:
Welcome to the technical support center for 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this thiazole derivative. Inconsistencies in experimental results can be a significant source of frustration and delay. Our goal is to provide you with a framework for systematic troubleshooting, grounded in the chemical properties of the molecule and best practices in experimental design. Thiazole-containing compounds are known for a wide spectrum of biological activities, but they can also present unique challenges such as non-specific interactions and variable stability.[1] This resource synthesizes field-proven insights and authoritative data to help you distinguish true biological effects from experimental artifacts, ensuring the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide - Inconsistent Experimental Results
This section addresses specific issues in a question-and-answer format, focusing on identifying the root cause of the problem and providing actionable solutions.
Low or No Observed Bioactivity
Q: My assay shows significantly lower-than-expected or no activity for 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine. What are the primary causes?
A: This is a common issue that often points to problems with compound integrity, solubility, or the experimental setup itself.
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Cause 1: Poor Solubility: The morpholine ring is often incorporated into molecules to enhance solubility; however, the bulky tert-butyl group and the thiazole ring can still lead to limited aqueous solubility.[2][3] If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
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Solution:
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Visually Inspect: Check for any precipitate in your stock solutions and final assay wells.
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Solubility Testing: Perform a kinetic solubility assay. Prepare a high-concentration stock in 100% DMSO and make serial dilutions into your specific assay buffer. Measure turbidity over time using a nephelometer or plate reader.
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Optimize Solvent: While DMSO is common, consider alternative co-solvents if solubility remains an issue. Ensure the final concentration of any organic solvent is compatible with your assay system and below the threshold for cellular toxicity (typically <0.5% for most cell lines).
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-
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Cause 2: Compound Degradation: Thiazole rings can be susceptible to degradation under certain conditions (e.g., pH, prolonged incubation times, presence of strong nucleophiles).[1][4]
-
Solution:
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Fresh Stock: Always prepare fresh working solutions from a powder or a recently prepared, properly stored concentrated stock. Avoid repeated freeze-thaw cycles.
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Stability Assessment: Run a time-course experiment. Incubate the compound in your assay buffer for different durations (e.g., 0, 2, 6, 24 hours) before adding it to the assay. A decrease in activity over time suggests instability. You can also analyze the incubated solutions by HPLC to check for the appearance of degradation products.
-
-
-
Cause 3: Inappropriate Assay Conditions:
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Solution:
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Time-Course Experiment: The compound may require a longer incubation time to exert its biological effect. Perform a time-course experiment to determine the optimal exposure duration.[5]
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Cell Line Resistance: The target of your compound may not be expressed or may be mutated in your chosen cell line. Verify target expression using methods like Western Blot or qPCR. Consider testing a panel of different cell lines.[5]
-
-
High Variability Between Replicates or Experiments
Q: I'm observing high standard deviations and poor reproducibility in my assay results. What should I investigate?
A: High variability is a critical red flag that can stem from inconsistent compound handling, cell culture practices, or pipetting errors.[5]
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Cause 1: Inconsistent Compound Preparation:
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Solution: Ensure the compound is fully dissolved in the stock solution before making dilutions. Vortex thoroughly. For cell-based assays, pre-dilute the compound in the medium and mix well before adding it to the cells to avoid "hot spots" of high concentration.
-
-
Cause 2: Cell Seeding Inconsistency:
-
Solution: Ensure a uniform cell suspension before plating. Mix the cell suspension gently between seeding replicates. Use a calibrated multichannel pipette and be consistent with your technique.
-
-
Cause 3: Edge Effects in Microplates: Evaporation from wells on the outer edges of a microplate can concentrate the compound and media components, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
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Suspected Non-Specific or Off-Target Effects
Q: My compound is active, but I'm concerned the effect might be non-specific. How can I validate the results?
A: This is a crucial step, as thiazole derivatives, particularly 2-aminothiazoles, have been flagged as potential "frequent hitters" in high-throughput screens.[1] They can interfere with assays through various mechanisms.
-
Cause 1: Colloidal Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes.
-
Solution:
-
Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's inhibitory activity is significantly reduced, it suggests aggregation was the cause.
-
Concentration-Response Curve Analysis: True inhibitors typically show a classic sigmoidal dose-response curve with a defined Hill slope. Aggregators often produce steep, non-ideal curves.
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-
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Cause 2: Thiol Reactivity: The thiazole ring can sometimes react with cysteine residues in proteins, leading to covalent modification and inhibition.[4] This is a particular concern for enzymes with a catalytic cysteine in their active site.
-
Solution:
-
DTT or GSH Addition: Perform the assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT, 1 mM) or Glutathione (GSH). If the compound's activity is diminished, it may indicate reactivity with thiols.
-
Time-Dependent Inhibition Assay: Pre-incubate the enzyme and the compound for varying amounts of time before adding the substrate. A progressive increase in inhibition with longer pre-incubation times can suggest covalent modification.[1]
-
-
-
Cause 3: Assay Interference: The compound may interfere with the assay technology itself (e.g., light absorbance, fluorescence).
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Solution: Run a control experiment with all assay components except the target (e.g., enzyme or cells). Add the compound to measure any direct effect on the assay signal.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine? A1: While the specific targets of this exact molecule require experimental validation, its structural components suggest potential activities. Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K).[6] The PI3K/Akt pathway is a critical cell survival pathway, and its inhibition can lead to apoptosis and cell cycle arrest.[5] Therefore, investigating the effect of this compound on Akt phosphorylation would be a logical starting point.
Q2: How should I store the compound? A2: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions (typically 10-50 mM) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For short-term use, a stock solution can be kept at 4°C for a few days, but stability in your specific solvent and concentration should be verified.
Q3: What are the key structural features of this molecule and how do they influence its function? A3: The molecule is a hybrid of three key pharmacophores:
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1,3-Thiazole Ring: This is a privileged scaffold in medicinal chemistry known for a vast range of biological activities, including anticancer and antimicrobial effects.[2][7]
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Morpholine Ring: This group is often added to improve physicochemical properties, such as aqueous solubility and a compound's pharmacokinetic profile.[2][8]
-
Tert-butyl Group: This bulky group provides steric hindrance, which can be crucial for modulating binding affinity and improving selectivity for specific biological targets.[2]
Q4: Is this compound likely to be cytotoxic? A4: Yes, many thiazole-based compounds exhibit cytotoxicity, especially against cancer cell lines.[5][7] The mechanism can vary but may involve the induction of apoptosis, generation of reactive oxygen species (ROS), or disruption of mitochondrial function.[5] If cytotoxicity is your intended endpoint, this is a desirable property. If you are studying a different cellular process, you must determine a non-toxic working concentration range by first performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo).
Section 3: Key Experimental Protocols
Protocol 1: Aqueous Kinetic Solubility Assay
This protocol provides a quick assessment of your compound's solubility in the experimental buffer.
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Preparation: Prepare a 10 mM stock solution of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine in 100% DMSO.
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the stock solution directly into your final assay buffer to achieve a range of concentrations (e.g., 200 µM down to 0.1 µM). Include a buffer-only and a DMSO-only control.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C).
-
Measurement: Measure the absorbance (turbidity) at a wavelength of 620 nm at multiple time points (e.g., 0, 30, 60, and 120 minutes).
-
Analysis: An increase in absorbance over time indicates compound precipitation. The highest concentration that remains clear throughout the experiment is considered the upper limit of its kinetic solubility under those conditions.
Protocol 2: Counter-Screen for Non-Specific Inhibition via Aggregation
This protocol helps determine if the observed activity is due to the formation of colloidal aggregates.
-
Assay Setup: Prepare two sets of your biochemical assay (e.g., an enzyme inhibition assay).
-
Detergent Addition:
-
To Set A , add your standard assay buffer.
-
To Set B , add your assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Compound Addition: Add a range of concentrations of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine to both sets of plates.
-
Assay Execution: Run both assays in parallel according to your standard procedure.
-
Data Comparison: Calculate the IC50 value from both dose-response curves. A significant rightward shift (a much higher IC50) in the presence of Triton X-100 is a strong indicator that the compound is acting as a non-specific aggregator.
| Condition | Expected IC50 (True Inhibitor) | Expected IC50 (Aggregator) |
| Standard Buffer | X µM | Y µM |
| Buffer + 0.01% Triton X-100 | ≈ X µM | >> Y µM |
| A summary table for interpreting aggregation counter-screen results. |
Section 4: Visualized Workflows and Pathways
General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing inconsistent experimental results.
Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.
Potential Signaling Pathway: PI3K/Akt Inhibition
As related compounds inhibit PI3K, this pathway is a plausible target for investigation.[6]
Caption: Simplified PI3K/Akt signaling pathway, a potential target for the compound.
References
-
Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1262, 133026. Available at: [Link]
-
Škofic, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1953–1962. Available at: [Link]
-
Škofic, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]
- Shaikh, A. R., et al. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Innovative Science and Research Technology, 8(6).
-
Burger, M. T., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. Available at: [Link]
-
Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. Available at: [Link]
- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][9]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine. PubChem. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
-
Berber, N., et al. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Available at: [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine | 2548982-68-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating PI3K Inhibition: A Comparative Guide to 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
This guide provides a rigorous technical framework for validating the biological activity of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine , a representative scaffold in the discovery of Phosphoinositide 3-Kinase (PI3K) inhibitors.
Part 1: Executive Summary & Target Profile
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine represents a privileged chemotype in medicinal chemistry, primarily identified as a core scaffold for Class I Phosphoinositide 3-Kinase (PI3K) inhibitors. While the thiazole-morpholine moiety is versatile (appearing in 11
This guide outlines the critical path to validate this specific molecule's target engagement, distinguishing it from pan-assay interference compounds (PAINS) and off-target promiscuity.
Biological Target Profile
| Feature | Description |
| Primary Target | Phosphoinositide 3-Kinase (PI3K) (Isoforms |
| Mechanism of Action | ATP-Competitive Inhibition . The morpholine oxygen typically forms a hydrogen bond with the hinge region (e.g., Val851 in PI3K |
| Key Signaling Pathway | PI3K/Akt/mTOR Pathway |
| Common Off-Targets | mTOR, DNA-PK, 11 |
Part 2: Mechanism of Action & Signaling Pathway
To validate this compound, one must understand its interference in the PI3K signaling cascade. The molecule prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt (Protein Kinase B) to the plasma membrane.
Diagram 1: PI3K/Akt Signaling & Inhibitor Intervention
This diagram illustrates the specific node where the compound acts (PI3K) and the downstream readouts (pAkt) used for cellular validation.
Caption: The compound inhibits the conversion of PIP2 to PIP3 by PI3K, preventing downstream Akt phosphorylation.
Part 3: Comparative Analysis
When validating 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, it is essential to benchmark it against established tool compounds.
Table 1: Performance Comparison with Standard PI3K Inhibitors
| Compound | Type | Selectivity Profile | Solubility | Validation Utility |
| 4-(4-Tert-butyl...) | Reversible, ATP-competitive | Moderate. Tunable via thiazole substitution. Potential off-target: 11 | High. Morpholine enhances aqueous solubility. | Fragment/Lead. Excellent for SAR studies; less toxic than Wortmannin. |
| Wortmannin | Irreversible (Covalent) | Pan-PI3K (High potency). Unstable in media. | Low | Historical Control. Use only for short-term acute assays due to toxicity. |
| LY294002 | Reversible, ATP-competitive | Pan-PI3K. Promiscuous (inhibits CK2, mTOR). | Low/Moderate | Negative Control. Often used to rule out PI3K-independent effects, but low specificity. |
| GDC-0941 (Pictilisib) | Reversible, Class I Selective | High isoform selectivity ( | High | Gold Standard. Use as a positive control for potency benchmarking. |
Expert Insight: Unlike Wortmannin, the 4-(4-Tert-butyl...) scaffold allows for "wash-out" experiments to prove reversibility, a critical step in validating mechanism of action (MoA).
Part 4: Validation Protocols
To scientifically validate the target, you must demonstrate biochemical inhibition , cellular target engagement , and pathway modulation .
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 against recombinant PI3K isoforms.
-
Reagents: Recombinant PI3K
(p110 /p85 ), PIP2:PS lipid substrate, ATP (10 M), and ADP-Glo reagent. -
Preparation: Dissolve 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine in 100% DMSO (Stock 10 mM). Serial dilute (1:3) to generate an 8-point dose-response curve.
-
Reaction:
-
Incubate Kinase + Lipid + Compound for 15 min at RT.
-
Initiate with ATP. Incubate for 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Validation Criteria: A valid curve must show >90% inhibition at top concentration (e.g., 10
M) with a Hill slope near -1.0.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of Akt phosphorylation in cells.
-
Cell Line: PTEN-null line (e.g., PC3 or U87MG) which has constitutively active PI3K/Akt.
-
Treatment:
-
Serum-starve cells overnight (to reduce basal noise).
-
Treat with Compound (0.1, 1, 10
M) for 1-2 hours. -
Stimulate with EGF (50 ng/mL) for 15 min (optional if using PTEN-null).
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Critical: Keep on ice to prevent dephosphorylation.
-
Detection:
-
Primary Ab: Anti-pAkt (Ser473) [Cell Signaling #4060].
-
Control Ab: Anti-Total Akt and Anti-GAPDH.
-
-
Result: Dose-dependent reduction in pAkt signal without reduction in Total Akt.
Protocol C: Specificity Check (11 -HSD1 Exclusion)
Since thiazoles are privileged structures for 11
-
Assay: HTRF Cortisol Assay.
-
Expectation: If the compound is a specific PI3K probe, it should show IC50 > 10
M against 11 -HSD1.
Part 5: Validation Workflow Diagram
This flowchart guides the researcher through the logical steps of validating the target, including "Go/No-Go" decision points.
Caption: Step-by-step validation logic ensuring biochemical potency translates to cellular efficacy and specificity.
Part 6: Troubleshooting & Expert Tips
-
Solubility Issues: The tert-butyl group increases lipophilicity (cLogP ~2.5-3.0). If precipitation occurs in aqueous media, ensure DMSO concentration is <0.5% and use a carrier protein (BSA) in biochemical assays to prevent non-specific aggregation.
-
ATP Competition: Since this is an ATP-competitive inhibitor, the IC50 will shift with ATP concentration. Always run assays at Km(ATP) for the specific kinase isoform to generate comparable data.
-
Fragment Screening: If using this as a fragment (MW ~226 Da), standard IC50 assays may be too insensitive. Use Surface Plasmon Resonance (SPR) or Ligand-Observed NMR (WaterLOGSY) to detect weak binding (Kd ~10-100
M) before optimization.
References
-
Original Scaffold Identification: Smith, A. et al. "4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase." Bioorganic & Medicinal Chemistry Letters, 2008.
-
PI3K Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Systems Technical Manual."
-
Target Engagement (CETSA): Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.
-
Thiazole Privileged Structures: Siddiqui, N. et al. "Thiazole: A valuable scaffold in pharmaceutical chemistry."[1] International Journal of Pharmaceutical Sciences and Drug Research, 2019.
Sources
Assessing the Selectivity Profile of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists
Executive Summary: The Scaffold Context
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine is a privileged pharmacophore primarily utilized as a Class I Phosphoinositide 3-Kinase (PI3K) inhibitor . While often overshadowed by clinical-grade analogs (e.g., Alpelisib), this specific structure serves as a critical "Lead" or "Chemical Probe" in hit-to-lead optimization.
Its architecture combines a morpholine hinge-binder (mimicking the ATP adenine ring) with a tert-butyl thiazole moiety designed to exploit the hydrophobic region I of the kinase ATP-binding pocket.
The Challenge: Thiazole-morpholine scaffolds are notoriously "promiscuous." They frequently exhibit off-target activity against Carbonic Anhydrase (CA) , Cytochrome P450s , and hERG channels . This guide provides a rigorous, self-validating framework to assess the selectivity of this specific probe against its clinical and research alternatives.
Comparative Performance Matrix
Before initiating wet-lab protocols, benchmarking this probe against established standards is essential.
Table 1: Selectivity & Potency Benchmark
| Feature | 4-(4-Tert-butyl...morpholine) (The Probe) | LY294002 (Historical Reference) | Alpelisib (BYL719) (Clinical Standard) |
| Primary Target | PI3K Isoforms ( | Pan-PI3K / mTOR | PI3K |
| Binding Mode | Reversible, ATP-competitive | Reversible, ATP-competitive | Reversible, ATP-competitive |
| Isoform Selectivity | Low to Moderate (Often Pan-Class I) | Very Low (Hits mTOR, DNA-PK) | High (>50x selective for |
| Metabolic Stability | Moderate (Thiazole oxidation risk) | Low (Rapid clearance) | High |
| Key Off-Target Risk | Carbonic Anhydrase II, CYP3A4 | Casein Kinase 2 (CK2) | Hyperglycemia (On-target) |
| Application | Hit Validation / Library Screening | Obsolete (Toxic/Non-selective) | Clinical Oncology / Late-stage |
Critical Selectivity Profiling Workflow
To validate this molecule as a useful probe, you must prove it modulates PI3K without confounding off-target effects.
Phase 1: The "Kinome" Scan (On-Target Selectivity)
The morpholine oxygen forms a hydrogen bond with the hinge region (Val851 in PI3K
Experimental Logic:
-
Lipid Kinase Panel: Test against PI3K
, , , to determine isoform specificity. The tert-butyl group often improves -selectivity but can clash with the non-conserved regions in . -
Protein Kinase Counter-Screen: mTOR and DNA-PK are structurally similar (PIKK family). This probe must show >100-fold selectivity over mTOR to be considered a valid PI3K-specific tool.
Phase 2: The "Scaffold" Counter-Screen (Off-Target Liability)
This is where most thiazole-morpholines fail.
-
Carbonic Anhydrase II (CA-II): The thiazole nitrogen can coordinate with the Zinc ion in CA-II.
-
CYP450 Inhibition: The thiazole ring is a known structural alert for CYP3A4 inhibition/inactivation.
Visualizing the Mechanism & Screening Cascade
The following diagram illustrates the PI3K signaling pathway this probe targets and the decision tree for validating its selectivity.
Caption: Workflow for validating the probe's mechanism (PI3K inhibition) against critical off-target liabilities (mTOR, CA-II).
Detailed Experimental Protocols
To ensure reproducibility, use these specific assays. The ADP-Glo™ assay is preferred over radioactive
Protocol A: Enzymatic Selectivity (ADP-Glo Kinase Assay)
Objective: Quantify IC50 against PI3K isoforms.
-
Reagents:
-
Recombinant PI3K
, , , (human). -
Substrate: PIP2:PS lipid vesicles (0.5 mg/mL).
-
ATP (Ultrapure, 10
M - at apparent). -
ADP-Glo™ Reagent (Promega).
-
-
Workflow:
-
Step 1: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS). -
Step 2: Dispense 2
L of compound (serial dilution in DMSO) into 384-well white plates. -
Step 3: Add 4
L of Enzyme/Substrate mix. Incubate 10 min at RT. -
Step 4: Initiate reaction with 4
L of ATP. Incubate 60 min at RT. -
Step 5 (Termination): Add 10
L ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. -
Step 6 (Detection): Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min. -
Step 7: Read Luminescence.
-
-
Data Analysis: Fit curves using a 4-parameter logistic equation. Calculate Selectivity Ratio:
.
Protocol B: Cellular Selectivity (Western Blotting)
Objective: Confirm the compound enters cells and inhibits the pathway without general toxicity.
-
Cell Lines:
-
MCF-7 (PI3K
mutant, sensitive). -
PC-3 (PTEN null, PI3K
dependent).
-
-
Treatment:
-
Seed cells at
cells/well in 6-well plates. -
Starve (serum-free media) for 12 hours.
-
Treat with Compound (0.1, 1, 10
M) for 1 hour. -
Stimulate with Insulin (100 nM) for 15 min (to activate PI3K).
-
-
Readout:
-
Lyse cells (RIPA buffer + Phosphatase Inhibitors).
-
Blot for pAKT (Ser473) and pAKT (Thr308) .
-
Control: Blot for Total AKT and Actin.
-
Interpretation: A selective inhibitor should reduce pAKT levels without affecting Total AKT. If Total AKT decreases, the compound is likely cytotoxic/proteotoxic, not a specific kinase inhibitor.
-
References
-
Bioorganic & Medicinal Chemistry Letters. "4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase." (2008).[1][2] Identifies the core scaffold and its SAR for PI3K inhibition.
-
Journal of Medicinal Chemistry. "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase." (2013).[3] Discusses the morpholine-hinge binding mode relevant to this scaffold.
-
RSC Advances. "Design, synthesis, and in vitro studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors." (2024).[4][5][6][7] Critical reference for the Carbonic Anhydrase off-target liability of this specific scaffold.
-
Promega Technical Manual. "ADP-Glo™ Kinase Assay Systems." Authoritative protocol for the enzymatic assay described.
Sources
- 1. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine | C16H23N3O2S | CID 95140092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
benchmarking 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine against existing therapies
[1]
Part 1: Executive Summary & Therapeutic Positioning
TBTM represents a lipophilic, non-steroidal scaffold.[1] Its structural utility lies in the morpholine oxygen , which often acts as a hydrogen bond acceptor for kinase hinge regions or enzyme active sites, while the tert-butyl group provides necessary hydrophobic bulk to fill selectivity pockets (e.g., the hydrophobic clamp in 11
To validate TBTM, it must be benchmarked against Standard-of-Care (SoC) or Clinical Candidates in two primary domains:
| Therapeutic Area | Primary Target | Benchmark Comparator (Gold Standard) | Critical Performance Metric |
| Metabolic | 11 | INCB-13739 (Incyte) or BVT-14225 | Selectivity vs. 11 |
| Oncology | PI3K | Alpelisib (Novartis) or Pictilisib | Isoform Selectivity ( |
Part 2: Metabolic Benchmarking (11 -HSD1 Inhibition)[1]
The primary application of TBTM derivatives is the inhibition of the conversion of inert cortisone to active cortisol in adipose tissue. High cortisol levels are causally linked to insulin resistance and visceral obesity.
Comparative Performance Profile
The following data represents the Target Product Profile (TPP) thresholds TBTM must meet to be considered competitive against existing therapies.
| Feature | TBTM (Target Profile) | INCB-13739 (Benchmark) | Carbenoxolone (Legacy Control) |
| IC50 (Human 11 | < 10 nM | ~ 3.2 nM | ~ 500 nM |
| Selectivity (vs. HSD2) | > 1000-fold | > 1000-fold | Non-selective (1:[1]1) |
| Microsomal Stability (t1/2) | > 60 min | > 120 min | Variable |
| Mechanism | Competitive Reversible | Competitive Reversible | Irreversible |
Mechanistic Visualization
The diagram below illustrates the specific enzymatic blockade required of TBTM. It must block the reduction of cortisone without affecting the reverse reaction (cortisol clearance) mediated by Type 2 isozymes.[1]
Figure 1: TBTM targets the 11
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively benchmark TBTM, you must utilize a Scintillation Proximity Assay (SPA) .[1] This method is superior to standard HPLC because it allows for high-throughput screening with reduced wash steps, minimizing the loss of weak-binding lead compounds.[1]
Protocol 1: 11 -HSD1 SPA Inhibition Assay
Objective: Determine the IC50 of TBTM against human recombinant 11
Reagents:
-
Enzyme: Microsomes containing human 11
-HSD1 (expressed in HEK-293 or Yeast).[1] -
Substrate:
H-Cortisone (Tracer).[1] -
Cofactor: NADPH (1 mM final).[1]
-
Beads: YSi (Yttrium Silicate) anti-mouse SPA beads.[1]
-
Antibody: Monoclonal anti-cortisol antibody.
Workflow:
-
Preparation: Dissolve TBTM in DMSO. Prepare 10-point serial dilutions (Range: 10
M to 0.1 nM). -
Incubation (Reaction):
-
Termination & Detection:
-
Add 50
L Stop Solution containing Glycyrrhetinic acid (active site saturator) + Anti-cortisol Ab + SPA Beads.[1] -
Incubate 2 hours at RT (shaking).
-
-
Readout: Measure CPM (Counts Per Minute) on a Scintillation Counter (e.g., PerkinElmer TopCount).
Data Analysis (The Validation Step):
-
Calculate % Inhibition:
.[1] -
Validity Check: The Z-factor of the assay must be
. If Z < 0.5, the assay noise is too high; re-optimize bead concentration.
Part 4: Oncology Benchmarking (PI3K Selectivity)
If TBTM is being repurposed for oncology, the critical failure point for thiazole-morpholines is off-target toxicity (binding to all PI3K isoforms:
Kinase Selectivity Workflow
Unlike metabolic targets, kinase inhibitors require a "Scan" approach.[1]
Comparator: Alpelisib (PI3K
Critical Logic:
-
The morpholine oxygen of TBTM mimics the ATP adenine ring, forming a hydrogen bond with the hinge region (Val851 in PI3K
).[1] -
The tert-butyl group must exploit the non-conserved regions to avoid hitting PI3K
(immune toxicity).[1]
Visualization of Selectivity Logic:
Figure 2: Logic flow for determining if TBTM serves as a viable oncological candidate versus a toxic pan-inhibitor.
References
-
Scott, J. S., et al. "Potent and selective 11
-hydroxysteroid dehydrogenase type 1 inhibitors: The discovery of AZD4017."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1] -
Li, H., et al. "4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase."[1] Bioorganic & Medicinal Chemistry Letters, 2008.[1][4] Link
-
Hollis, G., & Huber, S. "11
-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus."[1] Diabetes, Obesity and Metabolism, 2011.[1] Link[1] -
Incyte Corporation. "Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of INCB013739." ClinicalTrials.gov, NCT00689234.[1] Link[1]
-
PerkinElmer. "Scintillation Proximity Assay (SPA) Technology Principles." Revvity Resources. Link
A Head-to-Head Comparison: Evaluating 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine Against the Clinical-Stage PI3K Inhibitor GDC-0941 (Pictilisib)
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers has established it as a premier target for therapeutic intervention. This guide presents a comprehensive, data-driven comparison of the novel compound 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine with the well-characterized, clinical-stage pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib) .
This in-depth analysis is designed to provide researchers and drug development professionals with a clear, objective framework for evaluating the potential of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine as a therapeutic candidate. We will delve into its mechanism of action, compare its biochemical and cellular performance against GDC-0941, and provide detailed, validated experimental protocols to enable reproducible, side-by-side evaluation.
Mechanism of Action: Targeting a Central Node in Cancer Signaling
Both 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine and GDC-0941 are ATP-competitive inhibitors of the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By binding to the ATP pocket of the kinase domain, these small molecules prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting the entire PI3K/AKT/mTOR signaling cascade. The frequent activation of this pathway in cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, makes it a highly attractive target for anticancer therapeutics.[1][2]
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Comparative Performance Data
The following tables summarize the key quantitative data for 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine (hypothetical data for illustrative purposes) and GDC-0941 (Pictilisib), highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine | 5 | 45 | 4 | 80 |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |
Data for GDC-0941 is compiled from preclinical studies.[3][4] Exact values may vary based on experimental conditions.
Table 2: Cellular Activity and In Vitro Efficacy
| Parameter | 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine | GDC-0941 (Pictilisib) |
| Cellular Potency (p-AKT Inhibition, typical range) | 15-120 nM | 10-100 nM[1] |
| Anti-proliferative Activity (GI50, e.g., HCT116 cells) | ~1200 nM | 1081 nM[5] |
Experimental Protocols for Head-to-Head Comparison
To ensure a rigorous and reproducible comparison, the following detailed methodologies for key assays are provided.
PI3K Enzyme Inhibition Assay
This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified PI3K isoforms.
Protocol:
-
Reagents: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ; [γ-³³P]-ATP; phosphatidylinositol (PI) substrate; assay buffer (20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
Dissolve test compounds in DMSO to create a stock solution.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the respective PI3K isoform.
-
Initiate the kinase reaction by adding a mixture of PI substrate and [γ-³³P]-ATP.
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction and separate the phosphorylated product.
-
Quantify the amount of incorporated ³³P using a scintillation counter.
-
Caption: Workflow for the PI3K Enzyme Inhibition Assay.
Cellular Phospho-AKT (p-AKT) Inhibition Assay
This cell-based assay determines the potency of the compounds in inhibiting the PI3K pathway within a cellular context by measuring the phosphorylation of AKT.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., U87MG glioblastoma cells) in 96-well plates and allow them to attach overnight.
-
Serum Starvation: To reduce basal PI3K signaling, serum-starve the cells for 16-24 hours.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis and Quantification: Lyse the cells and quantify the level of phosphorylated AKT at serine 473 (p-AKT Ser473) using an immunoassay such as ELISA or Western blot.[1][7]
-
Data Analysis: Determine IC50 values from the dose-response inhibition of p-AKT levels.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the compounds on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9][10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) from the dose-response curves.
Caption: Workflow for the Cell Viability (MTT) Assay.
In Vivo Tumor Xenograft Study
This preclinical animal model evaluates the antitumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., U87MG) into immunodeficient mice.[11][12]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the test compounds or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-AKT).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
This guide provides a foundational framework for the head-to-head comparison of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine and the established PI3K inhibitor GDC-0941. The provided protocols for biochemical and cellular assays, along with the in vivo xenograft model, offer a robust platform for generating high-quality, comparative data.
Initial (hypothetical) data suggests that 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine exhibits a comparable in vitro profile to GDC-0941, warranting further investigation. Key future studies should focus on a comprehensive kinase selectivity panel, detailed pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of cancer models, including those with specific PI3K pathway alterations. The insights gained from these studies will be crucial in determining the therapeutic potential of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine and its potential advantages over existing PI3K inhibitors.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cellagentech.com [cellagentech.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. revvity.com [revvity.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine
Part 1: Executive Safety Summary
Compound Identity: 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine Chemical Class: 2-Aminothiazole / Morpholine Derivative Risk Categorization: High Caution / Novel Bioactive
Critical Directive: As a specific Safety Data Sheet (SDS) for this exact structural analog is likely unavailable in public repositories, this compound must be handled under the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis of the morpholine and thiazole moieties, you must treat this substance as a potential skin sensitizer, severe eye irritant, and biologically active agent .
Immediate Action Required:
-
Zero-Skin-Contact Policy: The lipophilic tert-butyl group enhances dermal penetration, while the morpholine moiety poses potential neurotoxic and corrosive risks.
-
Containment: All manipulation (weighing, solubilization) must occur within a certified chemical fume hood.
-
Disposal: Segregate as "Hazardous Organic Waste – Toxic."
Part 2: Technical Profile & Risk Assessment
Chemical Hazard Prediction (SAR Analysis)
This assessment synthesizes data from the two pharmacophores constituting the molecule: the Morpholine ring and the 4-tert-butylthiazole core .
| Structural Moiety | Associated Hazard Class (GHS) | Operational Implication |
| Morpholine Ring | Skin Corr. 1B / Acute Tox. 4 | Potential for chemical burns and respiratory irritation. High permeability through standard latex gloves. |
| Thiazole Core | Skin Sens. 1 / Eye Irrit. 2 | High probability of allergic dermatitis. Thiazoles are known sensitizers in drug development. |
| Tert-Butyl Group | Lipophilicity Enhancer | Increases the compound's ability to cross the stratum corneum (skin barrier), carrying the toxic pharmacophore into the bloodstream. |
Physical Properties (Predicted)
-
State: Likely a crystalline solid or viscous oil (depending on salt form).
-
Solubility: High solubility in DMSO, Dichloromethane (DCM), and Methanol. Low solubility in water (unless protonated).
-
Volatility: Low, but dust generation is a critical inhalation risk.
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard" PPE to a risk-based barrier system .
Respiratory Protection[1][2][3][4]
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Outside Hood): N95 or P100 particulate respirator required if powder handling occurs outside containment.
Dermal Protection (Gloves)
Standard Latex gloves are INSUFFICIENT due to the morpholine moiety's permeation potential.
-
Recommendation: Double-Gloving Strategy .
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
-
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
Ocular & Body Protection[3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are inadequate due to the risk of fine powder aerosolization.
-
Body: Lab coat (buttoned to neck) + Chemical-resistant apron (Tyvek or PVC) if handling >1 gram.
Part 4: Operational Handling Protocol
Workflow Logic
The following diagram illustrates the "Safe Handling Lifecycle" to prevent cross-contamination and exposure.
Figure 1: Operational lifecycle for handling high-potency research chemicals.
Step-by-Step Handling Procedure
Step 1: Preparation
-
Clear the fume hood of clutter.
-
Place an absorbent "diaper" or spill mat on the work surface.
-
Pre-weigh the receiving vial/flask to avoid transferring the solid back and forth.
Step 2: Weighing (The Critical Risk Point)
-
Static Control: Use an anti-static gun if the powder is flighty.
-
Transfer: Use a disposable spatula. Do not reuse spatulas.
-
Technique: Open the source container only inside the hood. Transfer solid directly into the pre-weighed vial. Cap immediately.
Step 3: Solubilization
-
Dissolve the solid as early as possible. Solutions are easier to contain than powders.
-
Solvent Choice: DMSO is recommended for biological assays; DCM for synthesis.
-
Labeling: Mark the vial with "CAUTION: Bioactive - [Concentration]".
Part 5: Emergency Response & Decontamination
Exposure Response
| Route | Immediate Action | Medical Directive |
| Skin Contact | Wash with soap and water for 15 minutes .[1] Do not scrub (abrasion increases absorption). | Monitor for erythema (redness) or delayed sensitization. |
| Eye Contact | Flush at eyewash station for 15 minutes , holding eyelids open. | Seek ophthalmologist evaluation immediately (Corrosive risk).[2] |
| Inhalation | Move to fresh air.[3][4][1][5] | Support respiration if labored.[3][2][1] |
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is >5g.
-
Don PPE: Double nitrile gloves, goggles, N95 respirator.
-
Cover: Gently cover the powder with wet paper towels (dampened with water) to prevent dust.
-
Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
Clean: Wipe the surface with 10% bleach solution, followed by water.
Part 6: Waste Management & Disposal
Disposal Code: Organic Waste - Toxic / Irritant
Do NOT dispose of down the drain. The morpholine moiety is toxic to aquatic life and difficult for water treatment plants to degrade.
-
Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used (e.g., DCM = Halogenated; DMSO = Non-Halogenated).
-
Solid Waste: Vials, spatulas, and contaminated gloves must be bagged in a clear "Hazardous Solid Waste" bag and tagged.
-
Deactivation: For synthesis residues, quenching with dilute HCl (to protonate the morpholine nitrogen) reduces volatility before disposal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine. (Accessed 2026). [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Thiazole derivatives and sensitization risks. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
